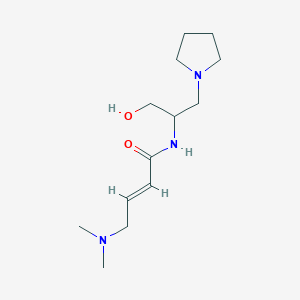
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMHP is a potent inhibitor of the enzyme lysine-specific demethylase 1A (LSD1), which plays a critical role in epigenetic regulation.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide inhibits LSD1 activity by binding to the enzyme's active site. LSD1 plays a critical role in epigenetic regulation by removing methyl groups from histone proteins. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide binds to the enzyme's active site and prevents it from removing methyl groups from histones. This leads to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has been shown to have a potent inhibitory effect on LSD1 activity. This leads to changes in gene expression and cellular differentiation. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has been shown to induce differentiation in cancer cells and promote neuronal differentiation in vitro. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has also been shown to have anti-inflammatory effects and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has several advantages as a pharmacological tool in scientific research. It is a potent inhibitor of LSD1 activity and can be used to investigate the role of LSD1 in various biological processes. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has also been shown to have anti-inflammatory effects and protect against oxidative stress. However, (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has some limitations as a pharmacological tool. It is a synthetic compound that may not accurately reflect the activity of endogenous LSD1. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide may also have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide. One area of research is to investigate the role of LSD1 in neurodegeneration and the potential therapeutic applications of LSD1 inhibitors. Another area of research is to investigate the role of LSD1 in cancer and the potential use of LSD1 inhibitors as anticancer agents. Additionally, future research could focus on developing more potent and selective LSD1 inhibitors with fewer off-target effects.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The initial step involves the reaction of (E)-4-bromo-2-butene with N,N-dimethylformamide dimethylacetal to form (E)-4-(dimethylamino)-2-butenenitrile. This compound is then reacted with 1,3-dibromopropane to form (E)-4-(dimethylamino)-N-(1,3-dibromopropan-2-yl)but-2-enamide. Finally, the compound is treated with sodium hydroxide and 1-hydroxy-3-pyrrolidinepropan-2-one to produce (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has been used as a pharmacological tool in scientific research to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that plays a critical role in epigenetic regulation. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has been shown to inhibit LSD1 activity, leading to changes in gene expression and cellular differentiation. (E)-4-(Dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide has been used to study the role of LSD1 in cancer, neurodegeneration, and development.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-15(2)7-5-6-13(18)14-12(11-17)10-16-8-3-4-9-16/h5-6,12,17H,3-4,7-11H2,1-2H3,(H,14,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFKWUZGSUBAU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CN1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CN1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

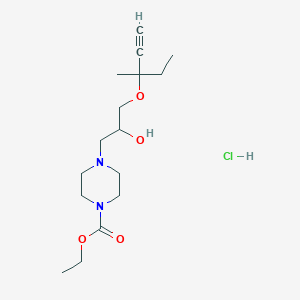
![N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2854644.png)
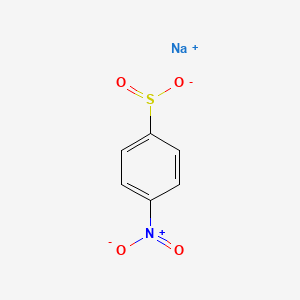
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2854655.png)
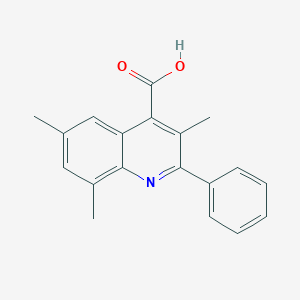
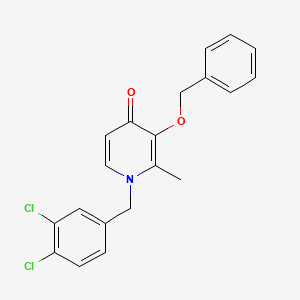
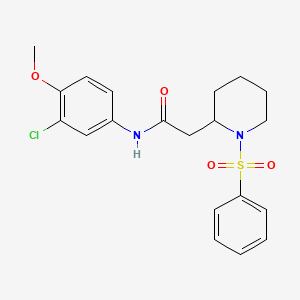
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2854660.png)


![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)